molecular formula C13H20BrClN2O2 B14043657 [2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride

[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride

Cat. No.: B14043657
M. Wt: 351.67 g/mol
InChI Key: NOZPJOMAEHBHFO-UHFFFAOYSA-N
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Description

(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method starts with the bromination of a phenyl ethylamine derivative to introduce the bromine atom at the para position. This is followed by the protection of the amino group using a tert-butyl carbamate. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-amino-2-phenylethyl)carbamic acid tert-butyl ester hydrochloride: Lacks the bromine atom, which can affect its reactivity and interactions.

    (2-amino-2-(4-chlorophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.

Uniqueness

The presence of the bromine atom in (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride makes it unique compared to its analogs. Bromine’s larger size and different electronic properties can lead to distinct reactivity and interactions, making this compound valuable for specific applications.

Properties

Molecular Formula

C13H20BrClN2O2

Molecular Weight

351.67 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C13H19BrN2O2.ClH/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9;/h4-7,11H,8,15H2,1-3H3,(H,16,17);1H

InChI Key

NOZPJOMAEHBHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N.Cl

Origin of Product

United States

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